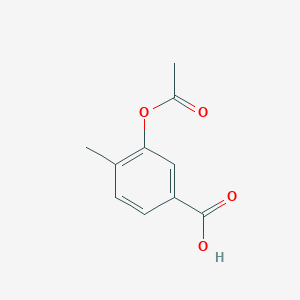

3-Acetoxy-4-methylbenzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-acetyloxy-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6-3-4-8(10(12)13)5-9(6)14-7(2)11/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCRYZIJVIJPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626579 | |

| Record name | 3-(Acetyloxy)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17477-46-2 | |

| Record name | 3-(Acetyloxy)-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17477-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Acetyloxy)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Acetoxy-4-methylbenzoic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-Acetoxy-4-methylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 3-Acetoxy-4-methylbenzoic acid, a specialty chemical with potential applications as a building block in pharmaceutical and materials science. The synthesis is presented as a two-step process commencing from the readily available precursor, p-cresol (4-methylphenol). The core of the synthesis involves a regioselective carboxylation via the Kolbe-Schmitt reaction to yield the key intermediate, 3-hydroxy-4-methylbenzoic acid, followed by a straightforward O-acetylation to furnish the final product. This document elucidates the mechanistic underpinnings of each transformation, offers detailed experimental protocols, and discusses the critical parameters that govern reaction outcomes. The guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this and structurally related molecules.

Retrosynthetic Analysis and Strategic Overview

The synthesis of 3-Acetoxy-4-methylbenzoic acid is most logically approached by disconnecting the acetyl group, identifying 3-hydroxy-4-methylbenzoic acid as the immediate precursor. This precursor, a substituted salicylic acid derivative, can in turn be synthesized from p-cresol through the introduction of a carboxyl group. This retrosynthetic logic dictates a two-step forward synthesis:

-

Carboxylation of p-Cresol: Introduction of a carboxylic acid group (-COOH) onto the aromatic ring of p-cresol.

-

Acetylation of 3-hydroxy-4-methylbenzoic acid: Esterification of the phenolic hydroxyl group (-OH) to an acetoxy group (-OAc).

This strategy leverages well-established, high-yielding chemical transformations, ensuring a reliable and scalable pathway.

Caption: Retrosynthetic pathway for 3-Acetoxy-4-methylbenzoic acid.

Step 1: Synthesis of 3-Hydroxy-4-methylbenzoic Acid via Kolbe-Schmitt Reaction

The cornerstone of this synthesis is the regioselective carboxylation of p-cresol. The Kolbe-Schmitt reaction, a process that converts a phenol into a hydroxybenzoic acid, is the industrial method of choice for producing salicylic acid from phenol.[1][2] The reaction proceeds by treating an alkali metal phenoxide with carbon dioxide under elevated temperature and pressure.[1][3]

Mechanistic Considerations and Regioselectivity

The reaction mechanism involves the nucleophilic addition of the phenoxide anion to carbon dioxide.[3][4] The choice of the alkali metal counter-ion (e.g., Na⁺ vs. K⁺) and the reaction temperature are critical for controlling the regioselectivity of the carboxylation (ortho vs. para to the hydroxyl group).

-

Sodium Phenoxide: Generally favors ortho-carboxylation. It is proposed that the sodium ion forms a chelate complex with the phenoxide and carbon dioxide, directing the electrophilic CO₂ to the ortho position.

-

Potassium Phenoxide: Tends to favor the formation of the para-carboxylated product, especially at higher temperatures.[2][3] This is often considered the thermodynamically more stable product.

For the synthesis of 3-hydroxy-4-methylbenzoic acid from p-cresol, carboxylation must occur ortho to the hydroxyl group and meta to the methyl group. Utilizing sodium hydroxide to form the sodium p-cresolate intermediate is therefore the logical choice to favor the desired regiochemistry.

Detailed Experimental Protocol: Carboxylation of p-Cresol

This protocol is adapted from the general principles of the Kolbe-Schmitt reaction.[2][3]

Materials and Equipment:

-

High-pressure autoclave with magnetic stirring and temperature control

-

p-Cresol (4-methylphenol)

-

Sodium hydroxide (NaOH)

-

Carbon dioxide (CO₂), high-pressure cylinder

-

Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

-

Deionized water

-

Standard laboratory glassware

Procedure:

-

Formation of Sodium p-Cresolate: In a suitable flask, dissolve a specific molar quantity of sodium hydroxide in a minimal amount of water. Cautiously add an equimolar amount of p-cresol to the cooled solution with stirring. The phenoxide is formed in this exothermic reaction.

-

Drying: The resulting sodium p-cresolate is thoroughly dried under vacuum at an elevated temperature (e.g., 120-150°C) to remove all water, which can inhibit the reaction. A fine, anhydrous powder should be obtained.

-

Carboxylation: Transfer the anhydrous sodium p-cresolate powder to the high-pressure autoclave. Seal the vessel.

-

Heat the autoclave to 120-140°C.

-

Pressurize the autoclave with carbon dioxide to approximately 80-100 atm.[1][3]

-

Maintain the reaction with vigorous stirring at this temperature and pressure for 6-8 hours.

-

Work-up and Isolation: Cool the autoclave to room temperature and carefully vent the excess CO₂ pressure.

-

Dissolve the solid product from the autoclave in hot water.

-

Acidify the aqueous solution by slowly adding concentrated H₂SO₄ or HCl with stirring until the pH is strongly acidic (pH ~1-2). The free acid, 3-hydroxy-4-methylbenzoic acid, will precipitate out of the solution.

-

Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the crude solid product by vacuum filtration and wash the filter cake with cold water to remove inorganic salts and unreacted starting material.[5]

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure 3-hydroxy-4-methylbenzoic acid.[5]

Caption: Experimental workflow for the Kolbe-Schmitt synthesis of 3-hydroxy-4-methylbenzoic acid.

Step 2: Acetylation of 3-Hydroxy-4-methylbenzoic Acid

The final step is the conversion of the phenolic hydroxyl group of the intermediate to an acetoxy group. This is a classic esterification reaction, analogous to the industrial synthesis of aspirin (acetylsalicylic acid) from salicylic acid.[6] The reaction uses acetic anhydride as the acetylating agent, typically with a strong acid catalyst.[7][8]

Mechanistic Considerations: Acid-Catalyzed Acetylation

The mechanism involves the protonation of one of the carbonyl oxygens of acetic anhydride by the acid catalyst (e.g., sulfuric acid). This protonation significantly increases the electrophilicity of the adjacent carbonyl carbon. The phenolic hydroxyl group of 3-hydroxy-4-methylbenzoic acid then acts as a nucleophile, attacking this activated carbonyl carbon. A subsequent deprotonation and elimination of acetic acid as a leaving group yields the final acetylated product.

Detailed Experimental Protocol: O-Acetylation

This protocol is based on well-established procedures for the acetylation of phenols.[7][8]

Materials and Equipment:

-

3-Hydroxy-4-methylbenzoic acid (from Step 1)

-

Acetic anhydride

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) as a catalyst

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Ice bath

-

Deionized water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 3-hydroxy-4-methylbenzoic acid and a molar excess (approx. 2-3 equivalents) of acetic anhydride.

-

Catalysis: With stirring, carefully add a few drops (2-3 drops) of concentrated sulfuric acid to the mixture.

-

Reaction: Gently warm the flask on a water bath to about 50-60°C for approximately 15-30 minutes.[7][8] The reaction is typically rapid. Monitor the dissolution of the solid starting material.

-

Quenching and Precipitation: After the reaction is complete (as determined by TLC or the dissolution of the starting material), allow the mixture to cool to room temperature.

-

Slowly and cautiously pour the reaction mixture into a beaker containing a significant volume of cold deionized water or an ice-water slurry. This hydrolyzes the excess acetic anhydride and causes the less soluble product, 3-Acetoxy-4-methylbenzoic acid, to precipitate.

-

Isolation: Stir the aqueous suspension vigorously to ensure complete precipitation and hydrolysis of the anhydride. Collect the white solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water to remove acetic acid and the catalyst.

-

Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as an ethanol-water mixture, to obtain pure 3-Acetoxy-4-methylbenzoic acid as needle-like crystals.[7]

Summary of Physicochemical and Safety Data

| Compound Name | Role | CAS No. | Molar Mass ( g/mol ) | Melting Point (°C) | Key Safety Notes |

| p-Cresol | Starting Material | 106-44-5 | 108.14 | 34-36 | Toxic, corrosive. Causes severe skin burns and eye damage. |

| Sodium Hydroxide | Reagent | 1310-73-2 | 40.00 | 318 | Corrosive. Causes severe skin burns and eye damage. |

| Carbon Dioxide | Reagent | 124-38-9 | 44.01 | -78.5 (subl.) | High pressure gas. Can cause asphyxiation. |

| 3-Hydroxy-4-methylbenzoic acid | Intermediate | 586-30-1 | 152.15 | 205-210 | Skin, eye, and respiratory irritant. |

| Acetic Anhydride | Reagent | 108-24-7 | 102.09 | -73 | Flammable, corrosive, lachrymator. Causes severe burns. |

| Sulfuric Acid | Catalyst | 7664-93-9 | 98.08 | 10 | Corrosive. Causes severe skin burns and eye damage. |

| 3-Acetoxy-4-methylbenzoic acid | Final Product | N/A | 194.18 | (Predicted) | Handle with care. Assume irritant properties. |

Alternative Synthetic Pathways

While the presented two-step synthesis from p-cresol is the most direct and industrially analogous route, other pathways could be envisioned, although they may present greater challenges:

-

Hydroxylation of 4-Methylbenzoic Acid: A direct hydroxylation of 4-methylbenzoic acid (p-toluic acid) could theoretically yield the 3-hydroxy intermediate.[9] However, controlling the regioselectivity of electrophilic aromatic substitution on a ring with both an activating (methyl) and a deactivating (meta-directing carboxyl) group would be challenging, likely leading to a mixture of isomers.

-

Functional Group Interconversion: One could start with a molecule already containing the desired substitution pattern, such as 3-amino-4-methylbenzoic acid, and convert the amino group to a hydroxyl group via a diazonium salt intermediate. This multi-step process is generally less efficient than the Kolbe-Schmitt reaction for this specific target.

Conclusion

The synthesis of 3-Acetoxy-4-methylbenzoic acid is reliably achieved through a two-step sequence involving the Kolbe-Schmitt carboxylation of p-cresol followed by the acid-catalyzed acetylation of the resulting 3-hydroxy-4-methylbenzoic acid intermediate. This pathway is grounded in well-understood and scalable organic reactions. Critical to the success of the first step is the use of sodium p-cresolate to direct the carboxylation to the desired ortho position and the maintenance of anhydrous conditions. The subsequent acetylation is a high-yielding transformation that proceeds readily under mild conditions. This guide provides the necessary mechanistic insights and detailed protocols to enable the successful synthesis of this valuable chemical building block.

References

- Zhang, Y-H., & Yu, J-Q. (2009). Pd(II)-catalyzed hydroxylation of arenes with 1 atm of O₂ or air. Journal of the American Chemical Society, 131(41), 14654–14655.

- Grokipedia. (2026). 4-Methylsalicylic acid.

- Wikipedia. (n.d.). Kolbe–Schmitt reaction.

- Grokipedia. (n.d.). Kolbe–Schmitt reaction.

- Chem-Impex. (n.d.). 4-Methylsalicylic acid.

- PrepChem.com. (n.d.). Synthesis of 3-acetoxy-5-hydroxy-4-phenylazo-benzoic acid methyl ester.

- Raber, D. J., Gariano, P., Jr., Brod, A. O., Gariano, A. L., & Guida, W. C. (1977).

- ResearchGate. (n.d.). Kolbe and Schmitt procedures for synthesis of salicylic acid.

- L.S.College, Muzaffarpur. (2019). Kolbe–Schmitt reaction.

- MedchemExpress.com. (n.d.).

- University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process).

- Sigma-Aldrich. (n.d.). 4-Methylsalicylic acid 99 50-85-1.

- University of the West Indies, Mona. (n.d.). Experiment 12.

- NIST. (n.d.). 3-Hydroxy-4-methylbenzoic acid. NIST Chemistry WebBook.

- Sigma-Aldrich. (n.d.). 3-Hydroxy-4-methylbenzoic acid technical grade 586-30-1.

- Chemistry LibreTexts. (2024). 2.

- PubChem. (n.d.). 3-Hydroxy-4-methylbenzoic acid.

- Wikipedia. (n.d.). p-Toluic acid.

- Evergreensino Blog. (2025).

- Wikipedia. (n.d.). Aspirin.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 4. chem.ucla.edu [chem.ucla.edu]

- 5. What are the purification methods for M - Toluic Acid? - Blog - Evergreensino [evergreensinochem.com]

- 6. Aspirin - Wikipedia [en.wikipedia.org]

- 7. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 4-Methylsalicylic acid - Wikipedia [en.wikipedia.org]

physicochemical properties of 3-Acetoxy-4-methylbenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-Acetoxy-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 3-Acetoxy-4-methylbenzoic Acid

3-Acetoxy-4-methylbenzoic acid, a structural analogue of the widely recognized acetylsalicylic acid (aspirin), represents a molecule of significant interest in the fields of medicinal chemistry and organic synthesis. Its architecture, featuring a benzoic acid core functionalized with both a methyl group and an acetoxy group, provides a unique scaffold for exploring structure-activity relationships and developing novel therapeutic agents. The strategic placement of these functional groups influences the molecule's electronic properties, acidity, lipophilicity, and metabolic stability, all of which are critical determinants of its potential biological activity and pharmaceutical suitability.

This technical guide offers a comprehensive exploration of the . By delving into its synthesis, spectroscopic signature, and key chemical characteristics, we aim to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors. The insights and protocols herein are grounded in established chemical principles and methodologies, ensuring both technical accuracy and practical applicability.

Core Physicochemical Properties

The physicochemical parameters of a compound are fundamental to understanding its behavior in both chemical and biological systems. They govern everything from reaction kinetics to pharmacokinetic profiles. The properties of 3-Acetoxy-4-methylbenzoic acid are summarized below.

| Property | Value / Description | Rationale and Significance |

| Molecular Formula | C₁₀H₁₀O₄ | Provides the elemental composition. |

| Molecular Weight | 194.18 g/mol | Crucial for stoichiometric calculations in synthesis and quantitative analysis. |

| Appearance | White crystalline solid (Predicted) | Based on the appearance of similar aromatic carboxylic acids like p-toluic acid.[1][2] |

| Melting Point | ~160-170 °C (Estimated) | Estimated based on structurally related compounds like 4-fluoro-3-methylbenzoic acid (164-168 °C).[3] The melting point is a key indicator of purity. |

| Boiling Point | >275 °C (Estimated, likely decomposes) | Estimated based on the boiling point of p-toluic acid (274-275 °C).[1][2][4] High boiling points are typical for aromatic carboxylic acids due to strong intermolecular hydrogen bonding. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, DMSO). | The carboxylic acid group imparts some water solubility, but the aromatic ring and acetoxy group increase lipophilicity.[1][2][5] This dual solubility is critical for formulation and bioavailability studies. |

| Acid Dissociation Constant (pKa) | ~3.5 - 4.0 (Estimated) | The electron-withdrawing acetoxy group should increase acidity compared to p-toluic acid (pKa ≈ 4.36),[1][5] making it similar to aspirin (pKa ≈ 3.5).[6] pKa is vital for predicting ionization state at physiological pH, which impacts membrane permeability and receptor binding. |

| LogP (Octanol-Water Partition Coefficient) | ~1.8 - 2.2 (Estimated) | The acetoxy group increases lipophilicity compared to its parent hydroxy acid (XLogP3 = 1.5 for 3-hydroxy-4-methylbenzoic acid).[7] LogP is a key predictor of a drug's ability to cross biological membranes. |

Synthesis and Reactivity

Synthetic Approach: Acetylation of 3-Hydroxy-4-methylbenzoic Acid

The most direct and common route to synthesize 3-Acetoxy-4-methylbenzoic acid is through the esterification of its precursor, 3-hydroxy-4-methylbenzoic acid. This reaction is analogous to the industrial synthesis of aspirin from salicylic acid.[6] The acetylation is typically achieved using acetic anhydride with a catalytic amount of strong acid.

The underlying mechanism involves the protonation of the acetic anhydride carbonyl group by the acid catalyst, which activates it for nucleophilic attack by the phenolic hydroxyl group of 3-hydroxy-4-methylbenzoic acid. This is a standard and efficient method for acylating phenols.[8][9]

Key Reactivity Insights

-

Ester Hydrolysis: The acetoxy group is susceptible to hydrolysis, particularly under basic or acidic conditions, to yield 3-hydroxy-4-methylbenzoic acid and acetic acid. This is a crucial consideration for its stability in biological systems and for formulation development.

-

Carboxylic Acid Reactions: The carboxylic acid moiety is the primary site for reactions such as esterification, amide bond formation, and reduction. This functional group provides a handle for further chemical modification, enabling the creation of derivatives with altered properties (e.g., prodrugs to enhance solubility or bioavailability).

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the structure and assessing the purity of a synthesized compound.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

δ ~11-12 ppm (singlet, 1H): Carboxylic acid proton (-COOH). Often broad.

-

δ ~7.9 ppm (doublet, 1H): Aromatic proton ortho to the carboxylic acid.

-

δ ~7.5 ppm (singlet, 1H): Aromatic proton between the two functional groups.

-

δ ~7.2 ppm (doublet, 1H): Aromatic proton ortho to the methyl group.

-

δ ~2.3 ppm (singlet, 3H): Acetyl methyl protons (-OCOCH₃ ).

-

δ ~2.2 ppm (singlet, 3H): Aromatic methyl protons (Ar-CH₃ ).

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

-

δ ~170-175 ppm: Carboxylic acid carbonyl carbon (C =O).

-

δ ~168-170 ppm: Ester carbonyl carbon (C =O).

-

δ ~120-150 ppm: Aromatic carbons (6 signals).

-

δ ~21 ppm: Acetyl methyl carbon (-O-CO-C H₃).

-

δ ~16 ppm: Aromatic methyl carbon (Ar-C H₃).

Key FTIR Absorption Bands (cm⁻¹)

-

2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

-

~1750-1770 cm⁻¹ (sharp, strong): C=O stretch of the aryl ester.

-

~1680-1710 cm⁻¹ (sharp, strong): C=O stretch of the carboxylic acid.

-

~1200-1300 cm⁻¹: C-O stretch of the ester and carboxylic acid.

Experimental Protocols: A Practical Guide

The following protocols provide step-by-step methodologies for the synthesis and characterization of 3-Acetoxy-4-methylbenzoic acid. These are designed to be self-validating, with clear endpoints and rationale.

Protocol 1: Synthesis of 3-Acetoxy-4-methylbenzoic Acid

This protocol is adapted from established methods for the acetylation of hydroxybenzoic acids.[8][9]

Methodology:

-

Reactant Setup: In a 100 mL round-bottom flask, combine 3-hydroxy-4-methylbenzoic acid (5.0 g, 32.9 mmol) and acetic anhydride (7.0 mL, 74.2 mmol).

-

Catalysis: Carefully add 3-4 drops of concentrated sulfuric acid to the mixture while stirring. Causality: The acid catalyzes the reaction by protonating the acetic anhydride, making it a more potent electrophile.

-

Reaction: Gently warm the mixture in a water bath at 50-60°C for 15-20 minutes with continuous stirring.

-

Precipitation: Allow the flask to cool to room temperature, then slowly pour the contents into 100 mL of cold deionized water while stirring vigorously. The product will precipitate as a white solid. Causality: The product is poorly soluble in water, and this step also quenches the reaction and hydrolyzes excess acetic anhydride.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2x 20 mL).

-

Purification: Recrystallize the crude product from an ethanol-water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50°C.

Caption: Workflow for the synthesis of 3-Acetoxy-4-methylbenzoic acid.

Protocol 2: pKa Determination by Potentiometric Titration

Methodology:

-

Sample Preparation: Accurately weigh approximately 100 mg of 3-Acetoxy-4-methylbenzoic acid and dissolve it in 50 mL of a 1:1 ethanol/water solution. Causality: The ethanol co-solvent is necessary to ensure the acid remains dissolved throughout the titration.

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0 and 7.0). Place the dissolved sample on a magnetic stir plate and immerse the pH electrode in the solution.

-

Titration: Fill a burette with a standardized 0.1 M NaOH solution. Add the NaOH solution in small increments (e.g., 0.2 mL), recording the pH after each addition.

-

Data Collection: Continue the titration until the pH has risen significantly past the equivalence point (e.g., to pH 11-12).

-

Analysis: Plot a graph of pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the curve. The pKa is the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).

Caption: Workflow for determining pKa via potentiometric titration.

Relevance in Drug Development

The are paramount to its potential as a drug candidate.

-

ADME Profile: The estimated pKa of ~3.5-4.0 suggests that the molecule will be predominantly in its neutral, protonated form in the acidic environment of the stomach (pH 1.5-3.5), facilitating absorption. In the more neutral pH of the bloodstream and tissues, it will be ionized, influencing its distribution and solubility.

-

Prodrug Strategy: Like aspirin, which acts as a prodrug for salicylic acid, 3-Acetoxy-4-methylbenzoic acid can be considered a prodrug for 3-hydroxy-4-methylbenzoic acid. The acetoxy group enhances its lipophilicity (LogP), potentially improving its ability to cross cell membranes. In vivo, esterase enzymes would hydrolyze the ester bond, releasing the active hydroxy-acid metabolite.

-

Therapeutic Target: As a close analogue of aspirin, a known inhibitor of cyclooxygenase (COX) enzymes, this compound is a logical candidate for screening against COX-1 and COX-2.[6] Its anti-inflammatory, analgesic, and antithrombotic activities warrant investigation. Derivatives of its parent scaffold, p-toluic acid, have been explored for anti-inflammatory and antibacterial properties.[5]

Safety and Handling

-

GHS Hazard Statements (Predicted):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves, eye protection, and a lab coat.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

-

Storage and Stability: Store in a cool, dry, well-ventilated area away from strong bases and oxidizing agents. The compound is stable under standard conditions but is sensitive to moisture due to potential hydrolysis.[4][10]

References

-

3-Methylbenzoic acid - CAS Common Chemistry. Retrieved from [Link]

-

Aspirin - Wikipedia. Retrieved from [Link]

-

4-Methylbenzoic acid - ChemBK. Retrieved from [Link]

-

3-Hydroxy-4-methylbenzoic acid | C8H8O3 | CID 68512 - PubChem. Retrieved from [Link]

-

3-Amino-4-methylbenzoic acid | C8H9NO2 | CID 75568 - PubChem. Retrieved from [Link]

-

Showing metabocard for 4-Methylbenzoic acid (HMDB0029635) - Human Metabolome Database. Retrieved from [Link]

- CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google Patents.

-

p-Toluic acid - Wikipedia. Retrieved from [Link]

-

4-Methylbenzoic acid | CAS#:99-94-5 | Chemsrc. Retrieved from [Link]

-

4-Hydroxy-3-methylbenzoic acid | C8H8O3 | CID 68138 - PubChem. Retrieved from [Link]

-

esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates - Organic Syntheses Procedure. Retrieved from [Link]

-

Supplementary Information - The Royal Society of Chemistry. Retrieved from [Link]

-

3 - SAFETY DATA SHEET. Retrieved from [Link]

-

2.4: Preparation of 4-Acetoxy Benzoic acid - Chemistry LibreTexts. Retrieved from [Link]

-

P-Toluic Acid | C8H8O2 | CID 7470 - PubChem. Retrieved from [Link]

-

Experiment 12. Preparation of 4-acetoxybenzoic acid. Retrieved from [Link]

Sources

- 1. p-Toluic acid | 99-94-5 [chemicalbook.com]

- 2. p-Toluic acid - Wikipedia [en.wikipedia.org]

- 3. downloads.ossila.com [downloads.ossila.com]

- 4. chembk.com [chembk.com]

- 5. The Essential Role of p-Toluic Acid in Chemical Industry: Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]

- 6. Aspirin - Wikipedia [en.wikipedia.org]

- 7. 3-Hydroxy-4-methylbenzoic acid | C8H8O3 | CID 68512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]

- 10. 4-Methylbenzoic acid | CAS#:99-94-5 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to 3-Acetoxy-4-methylbenzoic acid (CAS Number 17477-46-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-4-methylbenzoic acid, a derivative of the cresotic acid family, represents a molecule of interest in medicinal chemistry and organic synthesis. As the acetylated form of 3-hydroxy-4-methylbenzoic acid, its structure is analogous to aspirin (acetylsalicylic acid), suggesting its potential as a biologically active compound. This guide provides a comprehensive overview of its chemical identity, synthesis, characterization, and potential applications, offering a scientific foundation for its exploration in research and drug development.

Chemical and Physical Properties

While specific experimental data for 3-Acetoxy-4-methylbenzoic acid is not extensively documented in publicly available literature, its properties can be inferred from its precursor, 3-hydroxy-4-methylbenzoic acid, and related compounds.

| Property | Value | Source/Reference |

| CAS Number | 17477-46-2 | Commercial Supplier Data |

| Molecular Formula | C₁₀H₁₀O₄ | Calculated |

| Molecular Weight | 194.18 g/mol | Calculated |

| IUPAC Name | 3-acetoxy-4-methylbenzoic acid | |

| Appearance | White to off-white crystalline powder (Predicted) | |

| Melting Point | Not available. The precursor, 3-hydroxy-4-methylbenzoic acid, has a melting point of 205-210 °C.[1] Acetylation may alter this value. | |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and ether, with low solubility in water, similar to other benzoic acid derivatives.[2] |

Synthesis of 3-Acetoxy-4-methylbenzoic acid

The synthesis of 3-Acetoxy-4-methylbenzoic acid is primarily achieved through the acetylation of its precursor, 3-hydroxy-4-methylbenzoic acid. This reaction involves the esterification of the phenolic hydroxyl group.

Reaction Scheme

Sources

biological activity of 3-Acetoxy-4-methylbenzoic acid

An In-Depth Technical Guide to the Biological Activity of 3-Acetoxy-4-methylbenzoic Acid

Authored by a Senior Application Scientist

Abstract

Benzoic acid and its derivatives represent a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, and analgesic properties.[1][2] This technical guide focuses on 3-Acetoxy-4-methylbenzoic acid, a specific derivative whose biological profile is not yet extensively characterized. Drawing upon established structure-activity relationships within the benzoic acid class, this document outlines a comprehensive strategy for the systematic evaluation of its therapeutic potential. We will delve into hypothesized biological activities, propose detailed experimental protocols for their validation, and discuss the underlying mechanistic pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the pharmacological landscape of this promising compound.

Introduction to 3-Acetoxy-4-methylbenzoic Acid

3-Acetoxy-4-methylbenzoic acid is a derivative of benzoic acid characterized by an acetoxy group at the C3 position and a methyl group at the C4 position of the benzene ring. The presence of the carboxylic acid moiety, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), suggests a potential for anti-inflammatory activity.[1] The acetoxy group, famously present in aspirin (acetylsalicylic acid), is known to play a crucial role in the pharmacological activity of related compounds, often acting as a prodrug that is hydrolyzed in vivo to release the active phenolic compound.[3] The methyl group may influence the compound's lipophilicity and metabolic stability, potentially modulating its pharmacokinetic and pharmacodynamic properties.[4]

Chemical Structure and Properties:

-

IUPAC Name: 3-acetoxy-4-methylbenzoic acid

-

Molecular Formula: C₁₀H₁₀O₄

-

Molecular Weight: 194.18 g/mol [5]

-

Appearance: Expected to be a crystalline solid.

The synthesis of acetoxybenzoic acid derivatives is generally achieved through the acetylation of the corresponding hydroxybenzoic acid precursor (in this case, 3-hydroxy-4-methylbenzoic acid) using acetic anhydride, often with an acid catalyst.[6][7]

Hypothesized Biological Activities and Rationale

Based on the structural features of 3-acetoxy-4-methylbenzoic acid and the known biological activities of related compounds, we can hypothesize several potential areas of pharmacological relevance.

Anti-inflammatory Activity

The presence of the benzoic acid and acetoxy moieties strongly suggests potential anti-inflammatory effects. Many benzoic acid derivatives exert their anti-inflammatory action through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent inflammatory mediators.[1] The acetate of a related compound, 3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid, has demonstrated moderate anti-inflammatory activity.[8][9]

Antimicrobial Activity

Phenolic acids and their derivatives are known to possess antimicrobial properties.[10][11] The antibacterial activity of benzoic acid derivatives is often dependent on the nature and position of substituents on the benzene ring.[10] It is plausible that 3-acetoxy-4-methylbenzoic acid and its hydrolyzed form (3-hydroxy-4-methylbenzoic acid) could exhibit activity against various bacterial and fungal strains.

Proteostasis-Modulating Activity

Recent studies have shown that certain benzoic acid derivatives can enhance the activity of cellular protein degradation systems, such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP).[12] These pathways are crucial for maintaining cellular health and their dysfunction is implicated in aging and various diseases. Given that compounds like 4-hydroxybenzoic acid and its derivatives have shown such activity, it is worthwhile to investigate if 3-acetoxy-4-methylbenzoic acid shares this property.[12]

Proposed Experimental Workflow for Biological Evaluation

A systematic approach is required to elucidate the . The following workflow outlines a logical progression from initial screening to more detailed mechanistic studies.

Caption: Proposed experimental workflow for evaluating the .

Detailed Experimental Protocols

Synthesis of 3-Acetoxy-4-methylbenzoic Acid

A standard method for the synthesis of acetoxybenzoic acids involves the acetylation of the corresponding hydroxybenzoic acid.[6][7]

Procedure:

-

In a round-bottom flask, dissolve 3-hydroxy-4-methylbenzoic acid in acetic anhydride.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture gently (e.g., 50-60°C) for a specified period (e.g., 15-30 minutes) with stirring.[6]

-

Cool the reaction mixture and add cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-acetoxy-4-methylbenzoic acid.[6]

-

Confirm the structure and purity of the synthesized compound using techniques such as NMR, IR spectroscopy, and mass spectrometry.

In Vitro Anti-inflammatory Assays

This assay determines the ability of the compound to inhibit COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Procedure:

-

Use a commercial COX inhibitor screening assay kit.

-

Prepare a stock solution of 3-acetoxy-4-methylbenzoic acid in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the appropriate buffer, heme, COX-1 or COX-2 enzyme, and the test compound at various concentrations.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specified time at a controlled temperature (e.g., 37°C).

-

Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorometric method as per the kit instructions.

-

Calculate the percentage of inhibition and determine the IC50 value.

This assay assesses the effect of the compound on the production of pro-inflammatory cytokines in immune cells.

Procedure:

-

Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treat the cells with various concentrations of 3-acetoxy-4-methylbenzoic acid for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubate for 24 hours.

-

Collect the cell supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

-

Determine the concentration-dependent inhibitory effect of the compound on cytokine release.

Antimicrobial Susceptibility Testing

These assays determine the lowest concentration of the compound that inhibits visible growth of a microorganism and the lowest concentration that results in microbial death, respectively.[10]

Procedure:

-

Prepare a series of two-fold dilutions of 3-acetoxy-4-methylbenzoic acid in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates.

-

The MBC is the lowest concentration that shows no bacterial growth on the agar plates after incubation.

Potential Mechanism of Action: Signaling Pathways

Should 3-acetoxy-4-methylbenzoic acid exhibit significant anti-inflammatory activity, its mechanism of action could involve the modulation of key signaling pathways such as the NF-κB and MAPK pathways, which are central to the inflammatory response.

Caption: Hypothesized anti-inflammatory mechanism of action via inhibition of NF-κB and MAPK signaling pathways.

Data Presentation: Hypothetical Results

For clarity and comparative analysis, quantitative data should be summarized in tables.

Table 1: Hypothetical Anti-inflammatory Activity of 3-Acetoxy-4-methylbenzoic Acid

| Assay | Parameter | 3-Acetoxy-4-methylbenzoic acid | Control (e.g., Ibuprofen) |

|---|---|---|---|

| COX-1 Inhibition | IC₅₀ (µM) | Expected Value | Known Value |

| COX-2 Inhibition | IC₅₀ (µM) | Expected Value | Known Value |

| LPS-induced TNF-α | IC₅₀ (µM) | Expected Value | Known Value |

| LPS-induced IL-6 | IC₅₀ (µM) | Expected Value | Known Value |

Table 2: Hypothetical Antimicrobial Activity of 3-Acetoxy-4-methylbenzoic Acid

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Escherichia coli | Expected Value | Expected Value |

| Staphylococcus aureus | Expected Value | Expected Value |

| Candida albicans | Expected Value | Expected Value |

Conclusion

While direct experimental data on the is currently limited, its structural similarity to known pharmacologically active benzoic acid derivatives provides a strong rationale for its investigation. This guide presents a comprehensive framework for exploring its potential as an anti-inflammatory, antimicrobial, and proteostasis-modulating agent. The proposed experimental workflows and protocols are designed to provide a thorough and systematic evaluation of its therapeutic potential, paving the way for further preclinical and clinical development.

References

-

Organic Syntheses Procedure. (1977). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses, 56, 59. Available from: [Link]

-

Dong, M., et al. (1999). 3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid as an anti-inflammatory compound from Myrsine seguinii. Bioscience, Biotechnology, and Biochemistry, 63(7), 1251-1254. Available from: [Link]

-

Glamočlija, J., et al. (2020). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 25(23), 5733. Available from: [Link]

-

PubMed. (n.d.). 3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid as an anti-inflammatory compound from Myrsine seguinii. Retrieved from [Link]

-

Nowak, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Molecules, 26(12), 3658. Available from: [Link]

-

Borges, A., et al. (2021). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. ACS Omega, 6(19), 12561–12573. Available from: [Link]

-

Jain, P., & Kumar, A. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(9), 3362-3371. Available from: [Link]

-

University of the West Indies at Mona. (n.d.). Experiment 12. Preparation of 4-acetoxybenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Acetoxybenzoic acid. PubChem Compound Database. Retrieved from [Link]

-

Varlamova, E. A., et al. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 26(16), 4991. Available from: [Link]

-

Ding, S. C. (2024). Synthesis And Biological Activity Of 3,4-methylenedioxy Benzoic Acid Derivatives. Globe Thesis. Retrieved from [Link]

- CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google Patents. (n.d.).

- US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents. (n.d.).

-

National Center for Biotechnology Information. (n.d.). 3-Hydroxy-4-methylbenzoic acid. PubChem Compound Database. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2021). SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. 14(3). Retrieved from [Link]

-

Wikipedia. (n.d.). Aspirin. Retrieved from [Link]

-

Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Acetoxy-2-methylbenzoic acid. PubChem Compound Database. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 2.4: Preparation of 4-Acetoxy Benzoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). p-Toluic acid. Retrieved from [Link]

-

PubMed. (n.d.). Five new prenylated p-hydroxybenzoic acid derivatives with antimicrobial and molluscicidal activity from Piper aduncum leaves. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential of 4-Methylbenzoic Acid in Modern Chemical Manufacturing. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioactive compound and their biological activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Hydroxy-3-methylbenzoic acid. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Aspirin - Wikipedia [en.wikipedia.org]

- 4. p-Toluic acid - Wikipedia [en.wikipedia.org]

- 5. 3-Acetoxy-2-methylbenzoic acid | C10H10O4 | CID 3798557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tandfonline.com [tandfonline.com]

- 9. 3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid as an anti-inflammatory compound from Myrsine seguinii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 3-Acetoxy-4-methylbenzoic acid

An In-depth Technical Guide on the Synthesis and Potential Significance of 3-Acetoxy-4-methylbenzoic Acid

Abstract

Acetylsalicylic acid, commonly known as aspirin, has been a cornerstone of medicine for over a century, with its profound anti-inflammatory, analgesic, and antipyretic properties impacting global health. The continuous exploration for novel analogues of aspirin aims to enhance its therapeutic efficacy while mitigating adverse effects. This technical guide delves into the synthesis, characterization, and potential significance of a lesser-known analogue, 3-Acetoxy-4-methylbenzoic acid. While the historical discovery of this specific compound is not prominently documented, its chemical lineage places it within the broader narrative of non-steroidal anti-inflammatory drug (NSAID) development. This document provides a comprehensive, hypothetical framework for its synthesis, purification, and characterization, grounded in established organic chemistry principles and tailored for researchers, scientists, and professionals in drug development.

Introduction: The Legacy of Aspirin and the Quest for Analogues

The history of aspirin is a remarkable journey from the ancient use of willow bark for pain relief to the synthesis of acetylsalicylic acid by Felix Hoffmann at Bayer in 1897.[1][2][3] The elucidation of its mechanism of action by Sir John Vane in 1971, who discovered its role in inhibiting the synthesis of prostaglandins, was a pivotal moment in pharmacology and earned him a Nobel Prize.[3][4] Prostaglandins are lipid compounds that are involved in the body's inflammatory response, and by blocking the cyclooxygenase (COX) enzymes that produce them, aspirin alleviates inflammation and pain.[5][6][7]

The success of aspirin spurred the development of a vast array of NSAIDs.[8][9] However, the non-selective inhibition of both COX-1 and COX-2 enzymes by traditional NSAIDs can lead to gastrointestinal side effects.[5] This has driven research into new analogues with potentially improved selectivity and therapeutic profiles. 3-Acetoxy-4-methylbenzoic acid, as a structural isomer of aspirin, represents a logical yet underexplored candidate in this ongoing quest. Its synthesis and evaluation are therefore of significant interest to the scientific community.

Synthesis of 3-Acetoxy-4-methylbenzoic Acid: A Proposed Protocol

The most direct and plausible method for the synthesis of 3-Acetoxy-4-methylbenzoic acid is through the acetylation of its precursor, 3-hydroxy-4-methylbenzoic acid. This reaction is analogous to the industrial synthesis of aspirin from salicylic acid.

Starting Material: 3-Hydroxy-4-methylbenzoic Acid

The starting material, 3-hydroxy-4-methylbenzoic acid (also known as 3-hydroxy-p-toluic acid or 3,4-cresotic acid), is a known chemical compound.[10] Its properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₃ | [10] |

| Molecular Weight | 152.15 g/mol | [10] |

| CAS Number | 586-30-1 | [10] |

| Appearance | Solid | - |

| Melting Point | Not specified | - |

Acetylation Reaction

The acetylation of the phenolic hydroxyl group of 3-hydroxy-4-methylbenzoic acid can be achieved using acetic anhydride with a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.

Reaction Scheme:

Caption: Acetylation of 3-hydroxy-4-methylbenzoic acid.

Experimental Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10.0 g (0.0657 mol) of 3-hydroxy-4-methylbenzoic acid.

-

Reagent Addition: To the flask, add 15 mL (0.159 mol) of acetic anhydride.

-

Catalyst: Carefully add 5-10 drops of concentrated sulfuric acid to the mixture while stirring.

-

Reaction: Heat the mixture in a water bath at 50-60°C for 20-30 minutes. The solid should dissolve.

-

Hydrolysis of Excess Anhydride: After the reaction is complete, cool the flask in an ice bath. Slowly and cautiously add 50 mL of cold water to hydrolyze the excess acetic anhydride.

-

Precipitation: The product, 3-Acetoxy-4-methylbenzoic acid, should precipitate as a white solid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold water to remove any remaining acetic acid and sulfuric acid.

-

Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

Purification and Characterization

The crude product can be purified by recrystallization to obtain a high-purity solid. A suitable solvent system for recrystallization would likely be an ethanol-water mixture.

Recrystallization Protocol

-

Dissolve the crude 3-Acetoxy-4-methylbenzoic acid in a minimum amount of hot ethanol.

-

Slowly add hot water to the solution until it becomes slightly cloudy.

-

Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration and dry them thoroughly.

Characterization Methods

The identity and purity of the synthesized 3-Acetoxy-4-methylbenzoic acid would be confirmed using a variety of spectroscopic and analytical techniques.

| Technique | Expected Observations |

| Melting Point | A sharp melting point range would indicate a high degree of purity. |

| ¹H NMR | The spectrum should show distinct peaks for the aromatic protons, the methyl group protons, and the acetyl group protons, with appropriate chemical shifts and integration values. |

| ¹³C NMR | The spectrum should show the expected number of carbon signals, including those for the carboxylic acid, the ester carbonyl, the aromatic carbons, and the methyl groups. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H of the carboxylic acid, the C=O of the ester, the C=O of the carboxylic acid, and C-O stretching vibrations would be expected. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 3-Acetoxy-4-methylbenzoic acid (194.18 g/mol ).[11] |

Potential Properties and Future Research Directions

Given its structural similarity to aspirin, 3-Acetoxy-4-methylbenzoic acid is a compelling candidate for investigation as a novel NSAID.

Workflow for Biological Evaluation:

Caption: Proposed workflow for the biological evaluation of 3-Acetoxy-4-methylbenzoic acid.

Future research should focus on:

-

COX Enzyme Inhibition Assays: To determine the inhibitory activity and selectivity of the compound for COX-1 and COX-2.

-

Anti-inflammatory and Analgesic Activity: In vivo studies in animal models to assess its efficacy in reducing inflammation and pain.

-

Gastrointestinal Safety Profile: To evaluate its potential for causing gastric irritation compared to aspirin.

-

Structure-Activity Relationship (SAR) Studies: To synthesize further derivatives and understand the relationship between chemical structure and biological activity. The development of other aspirin analogues has shown that small structural modifications can significantly impact activity.[12]

Conclusion

While the are not well-documented, its logical position as an aspirin analogue makes it a molecule of significant scientific interest. This guide provides a robust and detailed framework for its synthesis, purification, and characterization, drawing upon established chemical principles. The proposed research directions outline a clear path for investigating its potential as a novel non-steroidal anti-inflammatory drug. The exploration of such compounds is crucial for the advancement of medicinal chemistry and the development of safer and more effective therapies for inflammatory conditions.

References

- Br J Rheumatol. 1995 Apr:34 Suppl 1:2-4.

- Galt Pharmaceuticals.

- Knaus, E. E., & Chirravuri, R. (2008). Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond. Pharmaceutical Research, 25(9), 1-19.

- Wright, V. (1995). Historical overview of non-steroidal anti-inflammatory drugs.

- Arthritis and Rheumatism Associ

- Montinari, M. R., Minelli, S., & De Caterina, R. (2019). The first 3500 years of aspirin history from its roots-A concise summary. Vascular pharmacology, 113, 1-8.

- Aspirin Analogues of Medicine. (n.d.).

- Wikipedia. (2024). History of aspirin.

- The Pharmaceutical Journal. (2014). A history of aspirin.

- Spandidos Publications. (2014). Identification of aspirin analogues that repress NF-κB signalling and demonstrate anti-proliferative activity towards colorectal cancer in vitro and in vivo.

- PubChem. (n.d.). 3-Hydroxy-4-methylbenzoic acid.

- Wikipedia. (2024). Aspirin.

- PubChem. (n.d.). 3-Acetoxy-2-methylbenzoic acid.

Sources

- 1. The first 3500 years of aspirin history from its roots - A concise summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. History of aspirin - Wikipedia [en.wikipedia.org]

- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 4. arapc.com [arapc.com]

- 5. galtrx.com [galtrx.com]

- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 7. Aspirin - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Historical overview of non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-Hydroxy-4-methylbenzoic acid | C8H8O3 | CID 68512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Acetoxy-2-methylbenzoic acid | C10H10O4 | CID 3798557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

A Comprehensive Technical Guide to 3-Acetoxy-4-methylbenzoic Acid: Structure, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides an in-depth examination of 3-Acetoxy-4-methylbenzoic acid, a molecule of significant interest to the pharmaceutical and organic synthesis sectors. Structurally, it is a derivative of benzoic acid, featuring both an acetoxy and a methyl group, which imparts unique physicochemical and potentially therapeutic properties. Drawing parallels to the well-established prodrug strategy of acetylsalicylic acid (aspirin), this document explores the rationale for its synthesis as a potential prodrug for its active phenolic metabolite, 3-hydroxy-4-methylbenzoic acid. We present a detailed, field-proven protocol for its synthesis via electrophilic acylation, methods for its purification, and a comprehensive guide to its structural elucidation using modern spectroscopic techniques. Furthermore, this guide synthesizes current knowledge on related benzoic acid derivatives to project the potential applications of 3-Acetoxy-4-methylbenzoic acid in drug discovery, particularly as an anti-inflammatory agent or a modulator of cellular proteostasis. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile chemical entity.

Molecular Profile and Physicochemical Properties

Chemical Structure and Nomenclature

3-Acetoxy-4-methylbenzoic acid (CAS No: 17477-46-2) is an aromatic carboxylic acid. The core structure is a benzene ring substituted with a carboxylic acid group. Its distinct characteristics arise from two additional substitutions: a methyl group (-CH₃) at position 4 and an acetoxy group (-OCOCH₃) at position 3 relative to the carboxylate. The acetoxy group is an ester functional group derived from acetic acid, which critically masks the phenolic hydroxyl group of its parent compound, 3-hydroxy-4-methylbenzoic acid.

Caption: In-vivo bioactivation pathway of the prodrug.

Synthesis and Purification Protocol

Principle of Synthesis: Electrophilic Acylation of a Phenol

The synthesis of 3-Acetoxy-4-methylbenzoic acid is a classic example of esterification, specifically the acetylation of a phenol. The reaction proceeds by treating the starting material, 3-hydroxy-4-methylbenzoic acid, with acetic anhydride. [1][2]A strong acid catalyst, such as concentrated sulfuric acid, is used to protonate the carbonyl oxygen of the acetic anhydride. This activation enhances the electrophilicity of the acetyl carbon, making it highly susceptible to nucleophilic attack by the lone pair of electrons on the phenolic oxygen. The subsequent loss of a proton and acetic acid yields the final ester product.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the acetylation of hydroxybenzoic acids. [1][2]

-

Reactant Setup: In a 100 mL conical flask, combine 2.0 g of dry 3-hydroxy-4-methylbenzoic acid (CAS 586-30-1) with 3.0 mL of acetic anhydride.

-

Causality: Using the dry starting material is crucial as any moisture would hydrolyze the acetic anhydride, reducing the yield. Acetic anhydride serves as both the acetylating agent and the solvent in this initial phase.

-

-

Catalysis: Carefully add 1-2 drops of concentrated sulfuric acid to the mixture. Swirl the flask gently to ensure thorough mixing.

-

Causality: Sulfuric acid is the catalyst that activates the acetic anhydride, significantly increasing the reaction rate. Only a catalytic amount is needed.

-

-

Reaction: Gently warm the flask on a water bath to approximately 50-60°C. Stir the mixture for 15-20 minutes.

-

Causality: Moderate heating provides the necessary activation energy for the reaction without causing decomposition of the product.

-

-

Precipitation: Allow the reaction mixture to cool to room temperature. Slowly add 30 mL of cold water while stirring. The product, being less soluble in water, will precipitate out as a solid.

-

Causality: Water serves two purposes: it quenches the reaction by hydrolyzing any remaining acetic anhydride and it forces the organic product to precipitate from the aqueous solution.

-

-

Isolation: Isolate the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water to remove any water-soluble impurities.

Purification by Recrystallization

-

Dissolution: Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot ethanol (e.g., 6-8 mL).

-

Causality: The principle of recrystallization relies on the difference in solubility of the product and impurities in a solvent at different temperatures. The product should be highly soluble in the hot solvent and poorly soluble in the cold.

-

-

Crystallization: To the hot ethanol solution, add warm water dropwise until the solution becomes slightly cloudy (the point of saturation). If a solid separates, gently warm the mixture until it redissolves completely.

-

Cooling: Allow the clear solution to cool slowly to room temperature, and then in an ice bath, to induce the formation of pure crystals.

-

Causality: Slow cooling promotes the formation of a well-defined crystal lattice, which excludes impurities more effectively than rapid precipitation.

-

-

Final Isolation: Collect the purified crystals by vacuum filtration and allow them to air dry completely. Determine the melting point and calculate the final yield.

Workflow Visualization

Sources

An In-Depth Technical Guide to the Solubility Profile of 3-Acetoxy-4-methylbenzoic Acid

Section 1: Executive Summary and Introduction

The physicochemical properties of an active pharmaceutical ingredient (API) are foundational to its journey from discovery to a viable therapeutic product. Among these, solubility stands out as a critical determinant of a drug's formulation, bioavailability, and ultimate efficacy.[1] This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Acetoxy-4-methylbenzoic acid, a substituted aromatic carboxylic acid.

While direct, published quantitative solubility data for this specific molecule is limited, this guide synthesizes foundational chemical principles, data from structurally analogous compounds, and established experimental methodologies to build a robust solubility profile. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present detailed, field-proven protocols for its empirical determination, and discuss the profound implications of its solubility on drug development, purification, and formulation strategies. This document is intended for researchers, formulation scientists, and drug development professionals who require a deep, practical understanding of how to characterize and modulate the solubility of carboxylic acid-containing compounds.

Molecular Structure of 3-Acetoxy-4-methylbenzoic Acid:

-

Core Structure: A benzoic acid scaffold.

-

Key Functional Groups:

-

Carboxylic Acid (-COOH): A polar, acidic group capable of hydrogen bonding and ionization. This is the primary driver of pH-dependent solubility.

-

Acetoxy (-OCOCH₃): An ester group, which adds moderate polarity but is less influential than the carboxylic acid.

-

Methyl (-CH₃) and Benzene Ring: These constitute the nonpolar, hydrophobic backbone of the molecule, which tends to decrease aqueous solubility.[2][3]

-

The interplay between the hydrophilic, ionizable carboxyl group and the hydrophobic aromatic core dictates the compound's solubility behavior across a range of solvent systems.

Section 2: Theoretical Framework of Solubility

The solubility of 3-Acetoxy-4-methylbenzoic acid is governed by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" provides a foundational predictive tool, but a deeper analysis of the compound's functional groups is necessary for a nuanced understanding.

The Critical Role of pH-Dependent Ionization

For ionizable compounds like carboxylic acids, pH is the most critical factor influencing aqueous solubility.[4] The carboxylic acid group exists in equilibrium between its protonated (neutral) form and its deprotonated (anionic carboxylate) form.

-

At Low pH (pH < pKa): The equilibrium favors the protonated, neutral -COOH form. This form is significantly less polar and thus exhibits poor water solubility due to the dominance of the hydrophobic benzene ring.[4]

-

At High pH (pH > pKa): The equilibrium shifts towards the deprotonated, anionic -COO⁻ form. The formation of this carboxylate salt dramatically increases aqueous solubility through strong ion-dipole interactions with water molecules.[5]

This pH-partition behavior is a central challenge and opportunity in formulation development.[4] While low solubility in the acidic environment of the stomach can be expected, the compound's solubility should markedly increase in the more neutral to alkaline environment of the small intestine.

Caption: pH-dependent equilibrium of 3-Acetoxy-4-methylbenzoic acid.

Influence of Organic Solvents

In non-aqueous environments, solubility is dictated by polarity matching.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the carboxylic acid and acetoxy groups. Good solubility is expected.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are strong hydrogen bond acceptors and can effectively solvate the carboxylic acid proton, leading to high solubility.[6]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The overall polarity of 3-Acetoxy-4-methylbenzoic acid is too high for significant solubility in nonpolar solvents. The energy required to break the intermolecular hydrogen bonds between the acid molecules is not compensated by interactions with the solvent.

Section 3: Quantitative Solubility Profile (Analog-Based)

Direct quantitative solubility data for 3-Acetoxy-4-methylbenzoic acid is not widely published. However, by examining structurally similar compounds, we can establish a reliable estimate of its behavior. 4-Methylbenzoic acid and 4-Acetoxybenzoic acid serve as excellent proxies.

| Solvent | Analog Compound | Temperature (K) | Solubility (Mole Fraction) | Solubility ( g/100g Solvent) | Source(s) |

| Water | 4-Methylbenzoic acid | 298.15 | - | ~0.05 | [7][8] |

| Ethanol | 4-Acetoxybenzoic acid | 298.15 | 0.0452 | ~13.8 | [9] |

| Ethanol | 4-Acetoxybenzoic acid | 313.15 | 0.0761 | ~24.5 | [9] |

| N,N-Dimethylformamide (DMF) | 4-Methylbenzoic acid | 293.2 | - | ~81.7 | [8] |

| Acetic Acid | 4-Methylbenzoic acid | 293.2 | - | ~55.2 | [8] |

| Trichloromethane | 4-Methylbenzoic acid | 293.2 | - | ~5.8 | [8] |

Interpretation: Based on this analog data, 3-Acetoxy-4-methylbenzoic acid is expected to be poorly soluble in water, highly soluble in polar aprotic solvents like DMF, and moderately to highly soluble in polar protic solvents like ethanol, with solubility increasing with temperature.

Section 4: Experimental Protocols for Solubility Determination

Empirical determination of solubility is non-negotiable in drug development. The choice of method depends on the development stage, desired accuracy, and available resources.[10] Two gold-standard methods are presented here: the Equilibrium Shake-Flask method and the Kinetic Solubility Assay.

Protocol 1: Equilibrium (Thermodynamic) Solubility Determination

This method is considered the most accurate for determining the true, thermodynamic solubility of a compound and is crucial for pre-formulation studies.[11][12] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[11]

Causality: The long incubation period ensures that the system reaches a true thermodynamic equilibrium between the solid and dissolved states, providing a definitive solubility value under specific conditions (e.g., pH, temperature).[13][14]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 3-Acetoxy-4-methylbenzoic acid to a series of vials containing the selected solvents (e.g., pH 1.2 buffer, pH 6.8 buffer, water, ethanol). "Excess" typically means enough solid is visible at the end of the experiment.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration to ensure equilibrium is reached (typically 24-72 hours).[11][14]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved compound from the undissolved solid. This is best achieved by filtering the aliquot through a solvent-compatible filter (e.g., 0.22 µm PVDF) or by high-speed centrifugation.[13][15]

-

Quantification: Accurately dilute the filtered or centrifuged supernatant with a suitable mobile phase. Analyze the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: Construct a calibration curve using standards of known concentration. Use this curve to determine the concentration of the diluted sample, and then back-calculate to find the solubility in the original solvent (e.g., in mg/mL or µM).

Caption: Workflow for the Equilibrium Shake-Flask method.

Protocol 2: Kinetic Solubility Assay

This high-throughput method is used in early drug discovery to rapidly assess the solubility of many compounds.[16][17] It measures the concentration at which a compound, introduced from a concentrated DMSO stock solution, begins to precipitate in an aqueous buffer.[18][19]

Causality: This method is termed "kinetic" because it doesn't allow sufficient time to reach thermodynamic equilibrium. The presence of a co-solvent (DMSO) can also lead to supersaturated solutions, often resulting in a higher, yet practically useful, solubility estimate compared to the equilibrium method.[15]

Step-by-Step Methodology (Nephelometric Method Example):

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 3-Acetoxy-4-methylbenzoic acid in 100% DMSO (e.g., 10 mM).

-

Plate Setup: In a clear microtiter plate (e.g., 96-well), dispense the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer and mix thoroughly. This is often done in a serial dilution format to test a range of concentrations.[17][18]

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).[18]

-

Detection: Measure the light scattering in each well using a nephelometer. An increase in light scattering above a certain threshold indicates the formation of a precipitate.[17][20]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a buffer-only control.

Caption: Workflow for the Kinetic Solubility Assay.

Section 5: Practical Implications & Formulation Strategies

The solubility profile of 3-Acetoxy-4-methylbenzoic acid directly informs strategies for its handling, purification, and formulation into a drug product. Given its likely poor aqueous solubility at acidic pH, it would be categorized under the Biopharmaceutics Classification System (BCS) as either Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[10][21] This presents significant formulation challenges that must be overcome to ensure adequate bioavailability.[4][22]

Purification via Recrystallization

The principle of recrystallization relies on differential solubility. A common purification method for compounds like this involves:

-

Dissolving the impure solid in a minimum amount of a suitable hot solvent in which it is highly soluble.[23][24]

-

Filtering the hot solution to remove any insoluble impurities.[23]

-

Allowing the solution to cool slowly, causing the solubility to decrease and the pure compound to crystallize, leaving soluble impurities behind in the mother liquor.[24]

-

Isolating the pure crystals by filtration.[23]

Formulation Strategies to Enhance Aqueous Solubility

Several advanced formulation techniques can be employed to overcome the solubility limitations of carboxylic acids:

-

Salt Formation: This is the most direct approach. Reacting the carboxylic acid with a pharmaceutically acceptable base (e.g., sodium hydroxide, potassium hydroxide, tromethamine) creates a highly water-soluble salt.[21][25] However, one must consider the potential for hygroscopicity and altered stability of the salt form.[21]

-

pH Modification: Utilizing buffering agents in the formulation to maintain a local pH environment where the more soluble, ionized form of the drug predominates.[25]

-

Co-solvents: Incorporating water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycols (PEGs) can significantly increase solubility.[25]

-

Amorphous Solid Dispersions: The drug is molecularly dispersed in a polymer matrix (e.g., PVP, HPMC). The amorphous form lacks a crystal lattice, leading to higher apparent solubility and faster dissolution compared to the crystalline form.[25]

-

Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface-area-to-volume ratio of the drug particles.[26][27] While this does not change the equilibrium solubility, it significantly increases the dissolution rate, which can improve absorption for dissolution rate-limited drugs.[26]

Section 6: Conclusion

3-Acetoxy-4-methylbenzoic acid presents a classic solubility profile for a substituted aromatic carboxylic acid: poor intrinsic aqueous solubility that is highly dependent on pH, coupled with good solubility in polar organic solvents. This profile dictates nearly every aspect of its handling and development, from laboratory purification by recrystallization to the complex formulation strategies required to achieve therapeutic bioavailability. A thorough understanding and empirical determination of both its equilibrium and kinetic solubility are essential first steps for any research or development program involving this compound. By leveraging the appropriate analytical techniques and formulation strategies, the challenges posed by its low aqueous solubility can be effectively overcome.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Biorelevant.com. Describes equilibrium solubility of a drug substance. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

ACS Publications. Applications of Solubility Data. [Link]

-

Scribd. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

BS Publications. UNIT 1 SOLUBILITY OF DRUGS. [Link]

-

Pan, L., Ho, Q., & Si, H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]

-

IntechOpen. (2020). The Importance of Solubility for New Drug Molecules. [Link]

-

PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

ResearchGate. (2025). Applications of Solubility Data. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

Bellevue College. Experiment 2 # Solubility 13. [Link]

-

IJRPR. SOLUBILITY AND DISSOLUTION FOR DRUG. [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Basicmedical Key. (2016). The solubility of drugs. [Link]

-

Save My Exams. (2025). Preparation of Benzoic Acid (OCR A Level Chemistry A): Revision Note. [Link]

-

World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

- Google Patents.

-

NIST. (1949). Preparation of benzoic acid of high purity. [Link]

-